3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0779439
InChI:
InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3
SMILES:
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4
Molecular Formula:
C16H14N2O2S3
Molecular Weight:
362.5 g/mol
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0779439
Molecular Formula: C16H14N2O2S3
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O2S3 |
|---|---|
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3 |
| Standard InChI Key | DMLJYMDAUYOKLL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator